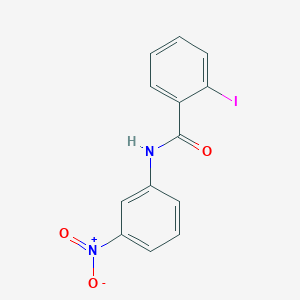

2-Iodo-N-(3-nitrophenyl)benzamide

Description

Properties

Molecular Formula |

C13H9IN2O3 |

|---|---|

Molecular Weight |

368.13 g/mol |

IUPAC Name |

2-iodo-N-(3-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9IN2O3/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17) |

InChI Key |

OTCMLHONPTYDQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed [4+1] Annulation

The most well-documented method involves a palladium-catalyzed [4+1] annulation between 2-iodo-N-(3-nitrophenyl)benzamide (1) and sodium chlorodifluoroacetate (2). This reaction, optimized under Pd(OAc)₂ (10 mol%) and DPEphos (20 mol%) catalysis in DMF at 95°C for 5 hours, yields N-substituted phthalimides (3) with moderate to high efficiency. The general procedure entails:

-

Substrate Activation : The 2-iodobenzamide derivative undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate.

-

Ligand Coordination : DPEphos stabilizes the Pd center, facilitating C–I bond cleavage and subsequent coupling with the difluoroacetate nucleophile.

-

Cyclization : Intramolecular attack of the amide nitrogen onto the activated carbonyl generates the phthalimide core.

Critical parameters include the use of K₂CO₃ as a base, which neutralizes HCl byproducts, and DMF’s high polarity, which solubilizes both organic and inorganic species. Yields for this method range from 38% to 75%, with purity exceeding 98% after recrystallization.

Amidation of 2-Iodobenzoyl Chloride

An alternative route involves the direct amidation of 2-iodobenzoyl chloride with 3-nitroaniline. This two-step protocol, adapted from analogous benzamide syntheses, proceeds as follows:

-

Acyl Chloride Formation : 2-Iodobenzoic acid is treated with thionyl chloride or PCl₅ to generate 2-iodobenzoyl chloride.

-

Nucleophilic Substitution : Reacting the acyl chloride with 3-nitroaniline in ethyl acetate/water (2:1 v/v) at 0–25°C for 4–6 hours yields the target compound.

Key advantages include operational simplicity and avoidance of transition-metal catalysts. However, stoichiometric byproducts (e.g., HCl) necessitate careful pH control via K₂CO₃ addition. The reaction achieves 70–85% yields, though chromatographic purification is often required to remove unreacted aniline.

Optimization Strategies and Process Analytics

Solvent and Base Selection

Comparative studies highlight DMF’s superiority over alternatives like MeCN or CH₂Cl₂ in Pd-catalyzed routes due to its ability to stabilize Pd intermediates (Table 1).

Table 1: Solvent Impact on Pd-Catalyzed Annulation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 75 | 98.5 |

| MeCN | 64 | 97.2 |

| CH₂Cl₂ | 34 | 95.8 |

Base selection similarly influences efficiency. K₂CO₃ outperforms NaHCO₃ or Et₃N by mitigating side reactions such as ester hydrolysis.

Crystallization and Purity Enhancement

Recrystallization from methanol-water (55°C, 3:1 v/v) eliminates residual DMF and inorganic salts, achieving >99.5% purity. NMR analysis (¹H, 400 MHz; ¹³C, 151 MHz) confirms the absence of solvent peaks, with characteristic signals at δ 8.47 (s, 1H, Ar–H) and 159.3 ppm (C=O).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Reduction: Formation of 2-Iodo-N-(3-aminophenyl)benzamide.

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

2-Iodo-N-(3-nitrophenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine and nitro groups play crucial roles in its binding affinity and specificity towards molecular targets. The compound may also undergo metabolic transformations in biological systems, leading to active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Iodo-N-(3-nitrophenyl)benzamide with five analogs, focusing on substituent effects, physicochemical properties, and functional applications.

4-Iodo-N-(3-nitrophenyl)benzamide (Structural Isomer)

- Molecular Formula : C₁₃H₈IN₂O₃ (same as target compound).

- Key Differences : The iodine substituent is at the para position of the benzamide ring instead of ortho.

2-Iodo-N-(3-methoxyphenyl)benzamide

- Molecular Formula: C₁₄H₁₂INO₂.

- Key Differences : The nitro group is replaced by a methoxy group (–OCH₃).

- Impact : The electron-donating methoxy group increases electron density on the aromatic ring, which may reduce stability in oxidative environments but improve hydrogen-bonding interactions in crystal packing .

2-Iodo-N-(3-isopropoxyphenyl)benzamide

- Molecular Formula: C₁₆H₁₆INO₂.

- Key Differences : A bulkier isopropoxy group (–OCH(CH₃)₂) replaces the nitro group.

- Impact : The increased steric bulk may hinder intermolecular interactions but enhance lipophilicity (LogP = ~4.2), suggesting improved membrane permeability in biological systems .

N-(3-Chlorophenyl)-2-(trifluoromethyl)benzamide

- Molecular Formula: C₁₄H₉ClF₃NO.

- Key Differences : Iodine is replaced by a trifluoromethyl (–CF₃) group, and the nitro group is replaced by chlorine.

- Impact : The –CF₃ group is strongly electron-withdrawing, which could enhance metabolic stability but reduce solubility. This compound (flutolanil) is commercially used as a pesticide .

3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide

- Molecular Formula : C₂₂H₁₆N₄O₅S.

- Key Differences : A benzimidazole-thioacetamide side chain is appended to the benzamide core.

- Impact : The benzimidazole moiety introduces antimicrobial and anticancer activity, as demonstrated in related derivatives .

Comparative Data Table

Substituent Effects and Research Findings

- Electron-Withdrawing Groups (NO₂, CF₃): These groups enhance electrophilicity, making the compound more reactive in nucleophilic aromatic substitution. However, they reduce solubility in polar solvents .

- Chlorine offers a balance between reactivity and stability .

- Hydrogen Bonding : Methoxy and nitro groups participate in hydrogen bonding, influencing crystal packing. For example, 2-Iodo-N-(3-methoxyphenyl)benzamide forms stable N–H···O hydrogen bonds in its lattice .

Biological Activity

2-Iodo-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9IN2O3 and a molecular weight of 368.13 g/mol. This compound features a benzamide backbone with a 3-nitrophenyl substituent, which significantly influences its chemical reactivity and potential biological activity. The presence of iodine and nitro groups allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The compound's arrangement allows for hydrogen bonding and π–π stacking interactions, which are crucial for binding to biological targets. The specific orientation of substituents like iodine and nitro groups can affect binding affinities and selectivities toward various enzymes or receptors involved in cellular processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory properties. For instance, studies on nitro-substituted benzamide derivatives have shown that certain compounds can inhibit nitric oxide production in RAW264.7 macrophages, suggesting potential as anti-inflammatory agents .

Table 1: Biological Activity Overview

| Compound | Activity Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Anti-inflammatory | Not specified | Inhibition of iNOS |

| Nitro-substituted benzamides (5 & 6) | Anti-inflammatory | 3.7 - 5.3 | Inhibition of NO production |

| Other derivatives | Varies | Varies | Various mechanisms |

Case Studies

In a study evaluating the anti-inflammatory effects of nitro-substituted benzamides, compounds were screened for their ability to inhibit LPS-induced nitric oxide production. Compounds with optimal nitro group arrangements demonstrated significant inhibition without cytotoxicity at concentrations up to 50 μM . Molecular docking studies revealed that these compounds bind efficiently to the inducible nitric oxide synthase (iNOS), highlighting the importance of structural features in mediating biological effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the benzamide structure impact biological activity. For example, variations in the position and number of nitro groups can lead to differences in efficacy against specific biological targets. The presence of the iodine atom also plays a role in enhancing the compound's reactivity and interaction with biological molecules .

Table 2: Structure-Activity Relationships

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Iodine at ortho position, nitro at meta position | Potential anti-inflammatory |

| 3-Iodo-N-(2-nitrophenyl)benzamide | Iodine at meta position, nitro at ortho position | Different activity profile |

| N-(2-nitrophenyl)benzamide | No iodine substitution | Lower activity compared to iodinated derivatives |

Q & A

Q. What are the key steps in synthesizing 2-Iodo-N-(3-nitrophenyl)benzamide, and how is purity ensured?

The synthesis typically involves reacting 3-nitroaniline with 2-iodobenzoyl chloride under Schotten-Baumann conditions to form the amide bond. Purification is achieved via crystallization from methanol or ethanol, as evidenced by similar benzamide derivatives . Yield optimization (e.g., ~82%) requires stoichiometric control and inert atmospheres. Purity is confirmed using IR spectroscopy (amide C=O stretch at ~1660 cm⁻¹), elemental analysis (C, H, N within ±0.3% of theoretical values), and mass spectrometry (M⁺ peak matching molecular weight) .

Q. Which spectroscopic techniques are critical for structural confirmation?

IR spectroscopy identifies functional groups (e.g., nitro group at 1520–1320 cm⁻¹, amide C=O at ~1660 cm⁻¹). NMR (¹H/¹³C) confirms substitution patterns, while mass spectrometry validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular geometry and packing, as demonstrated in related 2-iodobenzamide derivatives .

Q. How can reaction yields be optimized for this compound?

High yields (>80%) are achieved by using excess acyl chloride, maintaining low temperatures (0–5°C) during coupling, and selecting polar protic solvents (e.g., methanol) for crystallization. Slow evaporation aids in obtaining high-purity crystals suitable for SCXRD .

Q. What solvents and storage conditions are recommended for handling?

The compound is soluble in DMSO, DMF, and dichloromethane but insoluble in water. Store under inert gas (N₂/Ar) at 4°C to prevent nitro-group degradation or iodine displacement. Stability tests under varying pH and temperature conditions are advised .

Advanced Research Questions

Q. How can data contradictions in polymorphic forms be resolved?

Polymorphs arise from solvent-dependent crystallization (e.g., ethanol vs. acetone). Use SCXRD to compare unit cell parameters (e.g., triclinic vs. monoclinic systems) and Hirshfeld surface analysis to map intermolecular interactions. For example, R₂²(8) hydrogen-bonding motifs and I···O halogen bonds may dominate in specific forms, as seen in analogous 2-iodobenzamides .

Q. What computational tools predict intermolecular interactions in crystal packing?

Mercury CSD analyzes packing motifs (e.g., π-π stacking, halogen bonding) and void spaces . SHELXL refines crystallographic data, while graph-set analysis (via Etter’s formalism) classifies hydrogen-bonding patterns into discrete categories (e.g., chains, rings) . Density Functional Theory (DFT) calculations can further validate interaction energies .

Q. How do substituents influence crystallographic parameters?

The iodine atom’s size and polarizability increase unit cell volume (e.g., V = 1259 ų in triclinic 2-Iodo-N-(6-methyl-2-pyridyl)benzamide) compared to chloro or nitro analogs. Halogen bonds (I···O/N) also shorten intermolecular distances (e.g., ~3.0–3.2 Å), altering thermal stability and solubility .

Q. What methodologies identify weak interactions driving polymorphism?

Energy frameworks (via CrystalExplorer) quantify interaction energies, distinguishing dominant forces (e.g., C-H···O vs. I···π). Comparative studies of isostructural analogs (e.g., 2-iodo vs. 4-bromo derivatives) reveal substituent effects on lattice energy and morphology .

Q. How are synthetic by-products characterized and mitigated?

Common impurities include unreacted 3-nitroaniline or iodobenzoyl chloride adducts. Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS identifies by-products. Recrystallization in mixed solvents (e.g., methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What strategies validate biological activity without commercial assays?

Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). In vitro cytotoxicity assays (MTT/PrestoBlue) on cancer cell lines, paired with ROS generation tests, can screen for anticancer potential. Always benchmark against structurally similar bioactive benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.